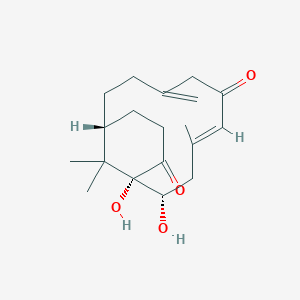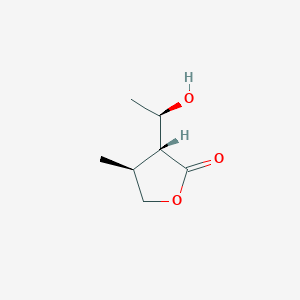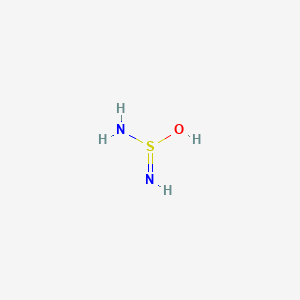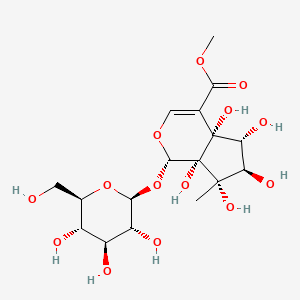
7-Epiphlomiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Epiphlomiol is a natural product found in Phlomoides rotata with data available.
Scientific Research Applications
Schistosomiasis Treatment Research
7-Epiphlomiol (7-epi), derived from Garcinia brasiliensis, has shown significant in vivo schistosomicidal activity. A study by Castro et al. (2018) found that 7-epi at a dose of 300 mg/kg for five days reduced worm burden in Schistosoma mansoni infected mice. This suggests potential as a treatment for schistosomiasis, especially considering the changes in pharmacokinetic parameters observed in infected mice (Castro et al., 2018).
Dental Caries Prevention
7-Epiphlomiol has also been researched for its effects on dental health. Murata et al. (2010) demonstrated that 7-epi, isolated from Rheedia brasiliensis, inhibits biofilm formation by Streptococcus mutans and effectively disrupts its development in vivo. This compound, in combination with fluoride, showed significant cariostatic effects in a rodent model of dental caries without causing histopathological alterations, indicating its potential as an antibiofilm and anticaries agent (Murata et al., 2010).
Anti-Cancer Research
In cancer research, 7-Epi (+)-FR900482, an epimer of 7-epi, has demonstrated comparable anti-cancer activity to the natural product against several cancer cell lines. Trost and O’Boyle (2008) highlighted the synthesis of this epimer and its biological testing, showing its potential as an anti-tumor therapeutic (Trost & O’Boyle, 2008).
Oxidative Stress and Antioxidant Properties
Research by Silva et al. (2017) investigated the inhibitory effects of 7-epi on superoxide dismutase activity in Schistosoma mansoni. This study found that 7-epi increases lipid peroxidation levels and reduces superoxide dismutase activity in the parasite, suggesting a mechanism by which 7-epi causes tegument detachment and exhibits antiparasitic action (Silva et al., 2017).
properties
CAS RN |
55732-45-1 |
|---|---|
Product Name |
7-Epiphlomiol |
Molecular Formula |
C17H26O14 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1 |
InChI Key |
XTIUAZYOQHDVCO-YQPXONIKSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
synonyms |
7-epi-phlomiol 7-epiphlomiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



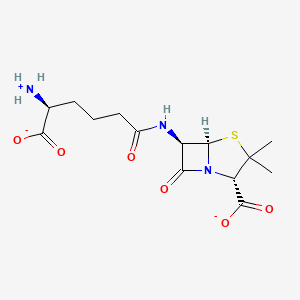
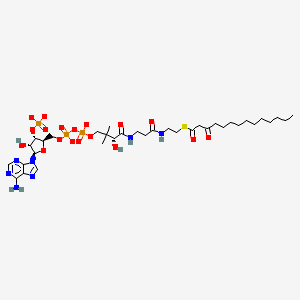
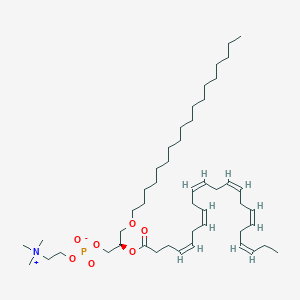

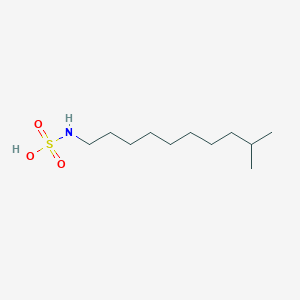
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
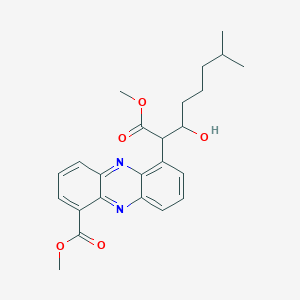
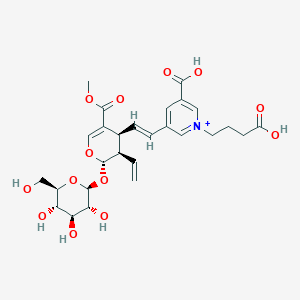
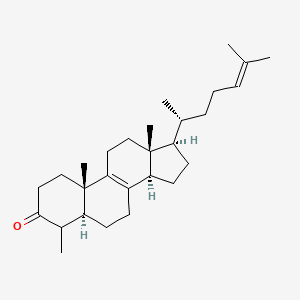
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
